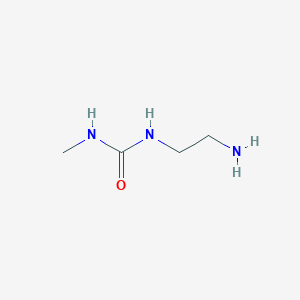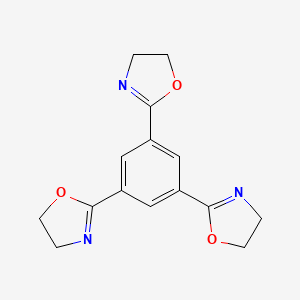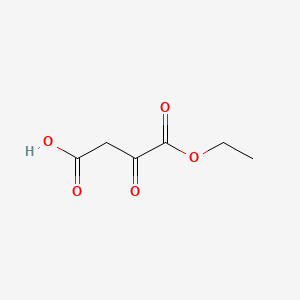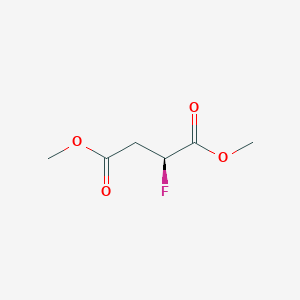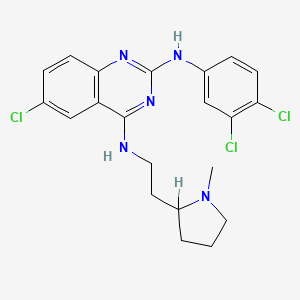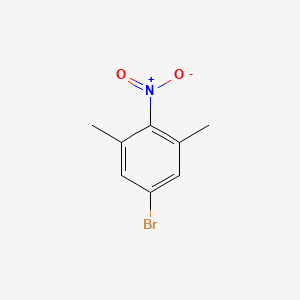
5-Bromo-1,3-dimethyl-2-nitrobenzene
Overview
Description
5-Bromo-1,3-dimethyl-2-nitrobenzene is an organic compound with the chemical formula C8H8BrNO2 . It belongs to the class of nitro compounds , which are characterized by the presence of a nitro group (−NO2) attached to an aromatic ring. Nitro compounds play a significant role in organic synthesis and have diverse applications .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 5-Bromo-1,3-dimethyl-2-nitrobenzene consists of a benzene ring substituted with a bromine atom, two methyl groups, and a nitro group. The systematic name for this compound follows the IUPAC rules, resulting in the name 2-bromo-1,3-dimethyl-4-nitrobenzene .
Physical And Chemical Properties Analysis
Scientific Research Applications
Agrochemical Applications
5-Bromo-1,3-dimethyl-2-nitrobenzene serves as an essential intermediate in the synthesis of agrochemicals. Its unique chemical structure makes it valuable for designing novel pesticides, herbicides, and fungicides. Researchers investigate its efficacy in controlling pests, enhancing crop yield, and minimizing environmental impact .
Materials Science
a. Organic Semiconductors: The compound’s conjugated system and electron-withdrawing nitro group make it interesting for organic electronics. Scientists investigate its use in organic field-effect transistors (OFETs), solar cells, and light-emitting diodes (OLEDs). Optimizing its electronic properties is crucial for efficient devices.
b. Liquid Crystals: Researchers explore its mesomorphic behavior and potential as a liquid crystal material. Liquid crystals find applications in displays (LCDs), sensors, and optical devices. Understanding its phase transitions and stability is essential for practical use.
properties
IUPAC Name |
5-bromo-1,3-dimethyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBIBDKTQQOFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474754 | |
| Record name | 5-bromo-1,3-dimethyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dimethyl-2-nitrobenzene | |
CAS RN |
76435-22-8 | |
| Record name | 5-bromo-1,3-dimethyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




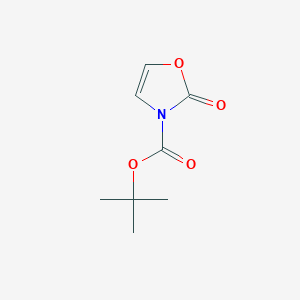
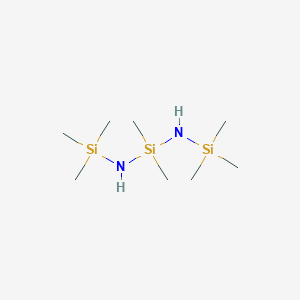
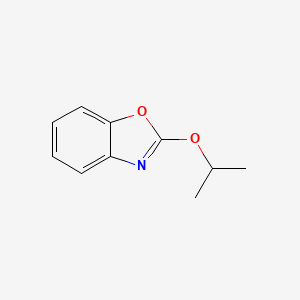
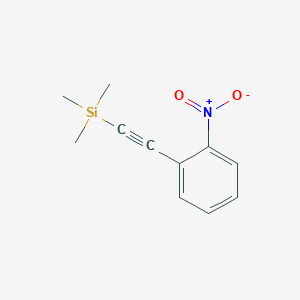
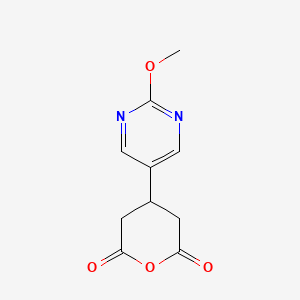
![2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]-](/img/structure/B3056997.png)

